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Compound of Interest

Compound Name: 5-Methyl-2-(phenylethynyl)pyridine

Cat. No.: B168691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Phenylethynyl pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry,

demonstrating significant activity against a range of biological targets. This guide provides a

comparative analysis of their structure-activity relationships (SAR), focusing on their

interactions with key proteins implicated in various disease states, including neurological

disorders and cancer. The information presented herein is supported by experimental data from

peer-reviewed studies, with detailed methodologies provided for key assays.

I. Phenylethynyl Pyridine Derivatives as mGluR5
Antagonists
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a

crucial role in synaptic plasticity and is a target for the treatment of several neurological and

psychiatric disorders. The phenylethynyl pyridine scaffold has been extensively explored for the

development of potent and selective mGluR5 negative allosteric modulators (NAMs).

Structure-Activity Relationship (SAR) Summary
The quintessential phenylethynyl pyridine mGluR5 antagonist is 2-methyl-6-

(phenylethynyl)pyridine (MPEP). SAR studies have revealed several key structural features

that govern the potency and selectivity of these derivatives.
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Pyridine and Phenyl Rings: The pyridine and terminal phenyl rings are crucial for activity.

Modifications to these rings significantly impact potency.

Alkyne Linker: The ethynyl linker is a critical component for high-affinity binding. Its

replacement with an amide group has been explored, leading to analogs with moderate

activity.[1]

Substitutions on the Phenyl Ring: Small substituents on the terminal phenyl ring can

dramatically alter the pharmacological profile. For instance, a 3-methyl substitution can

convert a partial antagonist into a full antagonist.

Substitutions on the Pyridine Ring: The 2-methyl group on the pyridine ring is a common

feature in potent mGluR5 antagonists.

Quantitative Data: mGluR5 Antagonism
Compoun
d

R1 R2 R3 IC50 (nM)
Assay
Type

Referenc
e

MPEP H H H 54
Radioligan

d Binding
[1]

MTEP H H 3-thiazolyl 15
Radioligan

d Binding
[2]

Analog 1 3-CN H H 3.2
Radioligan

d Binding
[1]

Analog 2 3-F H H 11
Radioligan

d Binding
[1]

Analog 3 H 2-Me H 120
Radioligan

d Binding
[1]

Experimental Protocols
Radioligand Binding Assay for mGluR5

This protocol is a standard method for determining the binding affinity of test compounds to the

mGluR5 receptor.
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Materials:

Membranes from HEK293 cells stably expressing human mGluR5.

Radioligand: [³H]MPEP or other suitable radiolabeled mGluR5 antagonist.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

Non-specific binding control: 10 µM unlabeled MPEP.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

Procedure:

In a 96-well plate, combine the cell membranes (20-40 µg of protein), [³H]MPEP (at a

concentration near its Kd), and varying concentrations of the test compound in the assay

buffer.

For total binding wells, add buffer instead of the test compound. For non-specific binding

wells, add a high concentration of unlabeled MPEP.

Incubate the plate at room temperature for 60-90 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Determine the IC50 value by non-linear regression analysis of the competition binding

data.
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Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the glutamate-induced

increase in intracellular calcium mediated by mGluR5.

Materials:

HEK293 cells expressing mGluR5.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Glutamate (agonist).

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

Load the cells with Fluo-4 AM according to the manufacturer's instructions.

Wash the cells with assay buffer to remove excess dye.

Add varying concentrations of the test compound to the wells and incubate for a

predetermined time.

Measure the baseline fluorescence.

Add a sub-maximal concentration of glutamate to stimulate the cells and immediately

begin recording the fluorescence intensity over time.

The antagonist effect is measured as the inhibition of the glutamate-induced calcium

signal.

Calculate IC50 values from the concentration-response curves.
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Signaling Pathway and Experimental Workflow
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II. Phenylethynyl Pyridine Derivatives as A3
Adenosine Receptor Antagonists
The A3 adenosine receptor is a G protein-coupled receptor that is a promising therapeutic

target for inflammatory diseases and cancer. Certain dihydropyridine derivatives incorporating a

phenylethynyl moiety have been identified as potent and selective A3 adenosine receptor

antagonists.

Structure-Activity Relationship (SAR) Summary
For 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives, the following SAR has been

established:[3][4]

Dihydropyridine Core: The 1,4-dihydropyridine scaffold is essential for activity.

4-Position: The phenylethynyl group at the 4-position is a key feature for high affinity.

3- and 5-Positions: Ester groups at these positions are generally preferred over thioesters,

amides, or ketones for A3 receptor selectivity.[3] The nature and position of these esters

significantly influence potency and selectivity.

6-Position: A phenyl group at the 6-position is well-tolerated.

Substitutions on the 5-Position Ester: Benzyl esters with electron-withdrawing groups on the

benzyl ring at the 5-position lead to nanomolar Ki values and high selectivity.[3]

Quantitative Data: A3 Adenosine Receptor Antagonism
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Compound
R (5-
position)

R' (3-
position)

Ki (nM) at
human
A3AR

Selectivity
vs A1AR

Reference

MRS-1191 Benzyl Ethyl 31.4 >1300-fold [5]

Analog 4 Methyl Methyl 240 - [3]

Analog 5

4-

(Trifluorometh

yl)benzyl

Ethyl 1.8 >37000-fold [3]

Analog 6 4-Nitrobenzyl Ethyl 2.5 >27000-fold [3]

Experimental Protocols
Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is used to determine the binding affinity of test compounds for the A3 adenosine

receptor.

Materials:

Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.

Radioligand: [¹²⁵I]AB-MECA.

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4, with 2 units/mL

adenosine deaminase.

Non-specific binding control: 10 µM N⁶-benzyladenosine-5'-N-ethylcarboxamide.

Glass fiber filters.

Gamma counter.

Procedure:
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In a 96-well plate, combine the cell membranes (5-10 µg of protein), [¹²⁵I]AB-MECA (at a

concentration near its Kd), and varying concentrations of the test compound in the assay

buffer.

For total binding wells, add buffer instead of the test compound. For non-specific binding

wells, add a high concentration of an appropriate unlabeled ligand.

Incubate the plate at room temperature for 60 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer.

Quantify the radioactivity on the filters using a gamma counter.

Calculate the specific binding and determine the Ki value from the IC50 using the Cheng-

Prusoff equation.

III. Phenylethynyl Pyridine Derivatives as Kinase
Inhibitors
The phenylethynyl pyridine scaffold has also been incorporated into molecules designed to

inhibit various protein kinases, which are critical regulators of cell signaling and are often

dysregulated in cancer.

Structure-Activity Relationship (SAR) Summary
The SAR for phenylethynyl pyridine-containing kinase inhibitors is highly dependent on the

specific kinase being targeted.

PIKfyve/PIP4K2C Inhibitors: For 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, a wide variety of

substituents on the 6-aryl ring are tolerated, with a 4-carboxamide being particularly potent.

[6][7] The acetylenic linker is crucial for PIKfyve inhibition.[6]

Src/KDR Inhibitors: In a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

derivatives, modifications on the terminal phenyl ring and the pyrazole N1 position have

been extensively explored to optimize potency and pharmacokinetic properties.[8][9][10]
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Quantitative Data: Kinase Inhibition
Compound

Target
Kinase(s)

IC50 (µM) Assay Type Reference

RMC-113 analog PIKfyve 0.001 Biochemical [6]

13an Src, KDR
0.003 (Src),

0.032 (KDR)
Biochemical [8][10]

1j Src 0.0009 Biochemical [9][11]

Experimental Protocols
In Vitro Kinase Assay (General Protocol)

This is a general protocol that can be adapted for various kinases. Specific substrates and

conditions will vary depending on the kinase.

Materials:

Recombinant purified kinase (e.g., Src, KDR, PIKfyve).

Kinase-specific substrate (peptide or protein).

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).

ATP (often used at the Km concentration for the specific kinase).

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

White, opaque 96-well plates.

Luminometer.

Procedure:

In a 96-well plate, add the kinase, its substrate, and varying concentrations of the test

compound in the kinase assay buffer.
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Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and detect the kinase activity using a suitable detection reagent. For the

ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a

second reagent to convert the generated ADP into a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by non-linear regression.

Signaling Pathway and Experimental Workflow
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IV. Synthesis of Phenylethynyl Pyridine Derivatives
A common and efficient method for the synthesis of the phenylethynyl pyridine core is the

Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon

bond between a terminal alkyne and an aryl or vinyl halide.

 Pyridine-Halide |  R¹ +  Phenylacetylene |  R²

 

 Phenylethynyl Pyridine |  R¹ |  R²

Pd Catalyst (e.g., Pd(PPh₃)₄)
Cu(I) co-catalyst
Base (e.g., Et₃N)

 

Click to download full resolution via product page

This guide provides a snapshot of the extensive research into the structure-activity

relationships of phenylethynyl pyridine derivatives. The versatility of this scaffold allows for fine-

tuning of its pharmacological properties to target a diverse set of proteins, making it a valuable

starting point for the development of novel therapeutics. The provided experimental protocols

and workflows serve as a practical resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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